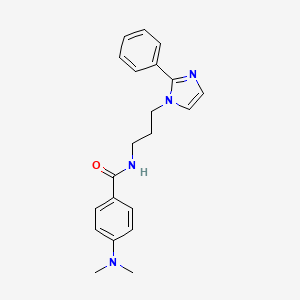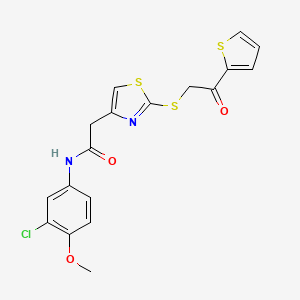
4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological and medicinal applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the coupling of an appropriate amine with an acid chloride. For instance, the synthesis of various N-substituted benzamides has been reported using 2-aminothiazole and 2-amino-2-thiazoline bases coupled with acid chlorides of dimethylaminobenzoic acid . Similarly, the synthesis of N-substituted imidazolylbenzamides has been described, indicating that the imidazolyl group can be a key component in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. In some cases, the structure is further confirmed by single-crystal X-ray diffraction . The presence of a dimethylamino group and an imidazolyl group in the compound suggests that it may have a planar structure, which could influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The biological evaluation of these compounds often involves their interaction with enzymes and receptors. For example, some benzamide derivatives have been screened for their inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, indicating that they can bind to nucleotide protein targets . This suggests that "4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide" may also interact with similar biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with a dimethylamino group are often soluble in organic solvents and may exhibit different properties in the gas phase compared to aqueous solutions . The presence of an imidazolyl group can confer biological activity, as seen in compounds that exhibit class III electrophysiological activity . These properties are crucial for the potential therapeutic applications of the compound.
Applications De Recherche Scientifique
Antioxidant, Antitumor, and Antimicrobial Activities
Research has highlighted the chemical behavior of related compounds in generating derivatives with significant biological activities. For instance, microwave-assisted synthesis has been utilized to create pyrazolopyridine derivatives that exhibit considerable antioxidant, antitumor, and antimicrobial activities. These compounds have shown high activity against liver and breast cell lines, indicating their potential as therapeutic agents (El‐Borai et al., 2013).
Binding to Protein Targets
A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides synthesized for potential biological applications have been evaluated for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These compounds demonstrate the ability to interact with nucleotide protein targets, suggesting their utility in medicinal chemistry (Saeed et al., 2015).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer a chemical means for protecting metals from corrosion, highlighting their industrial application potential (Hu et al., 2016).
Central Nervous System Agents
The synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, related to the compound , have shown marked inhibition of tetrabenazine-induced ptosis. This suggests their potential as antidepressants and central nervous system agents, indicating a direction for further therapeutic exploration (Martin et al., 1981).
Antimicrobial and Antioxidant Agents
Synthesis of novel chalcone linked imidazolones has demonstrated potential antimicrobial and antioxidant activities. These synthesized compounds highlight the broad spectrum of biological activities that can be achieved through chemical modifications of the core benzamide structure (Sadula et al., 2014).
Inhibition of Mitosis in Plant Cells
Research into N-(1,1-dimethylpropynyl) benzamide series has revealed powerful and selective inhibition of mitosis in plant cells, suggesting applications in agriculture and plant biology (Merlin et al., 1987).
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24(2)19-11-9-18(10-12-19)21(26)23-13-6-15-25-16-14-22-20(25)17-7-4-3-5-8-17/h3-5,7-12,14,16H,6,13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRVWMJCBNQCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2519152.png)
![Cyclopentyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2519154.png)
![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)
![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)


![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2519162.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2519167.png)

![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)

